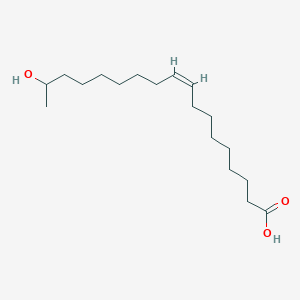

17-Hydroxyoleic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(Z)-17-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,17,19H,4-16H2,1H3,(H,20,21)/b3-2- |

InChI Key |

UMIZOHMCQYCZRX-IHWYPQMZSA-N |

SMILES |

CC(CCCCCCC=CCCCCCCCC(=O)O)O |

Isomeric SMILES |

CC(CCCCCC/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCC=CCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Production Pathways of 17 Hydroxyoleic Acid

Enzymatic Hydroxylation of Oleic Acid Precursors

The introduction of a hydroxyl group onto the oleic acid backbone is catalyzed by specific enzymes, leading to the formation of 17-hydroxyoleic acid. This process is a key example of fatty acid biotransformation.

Role of Cytochrome P450 Monooxygenases (CYP52 family) in ω-1 Hydroxylation

A prominent family of enzymes involved in the hydroxylation of fatty acids is the Cytochrome P450 (CYP) monooxygenases, particularly the CYP52 family. uniprot.orgresearchgate.netnih.gov These enzymes are known to catalyze the hydroxylation of fatty acids at the terminal (ω) or subterminal (ω-1) positions. uniprot.orgresearchgate.netnih.gov The ω-1 hydroxylation of oleic acid, an 18-carbon monounsaturated fatty acid, results in the formation of this compound. This reaction is dependent on oxygen and NADPH. google.com

In various microorganisms, such as the yeast Starmerella bombicola (formerly Candida bombicola), members of the CYP52 family play a crucial role in the initial step of sophorolipid (B1247395) biosynthesis by hydroxylating fatty acids. researchgate.netasm.org Sophorolipids are surface-active glycolipids with this compound being a common constituent. researchgate.netresearchgate.netth-koeln.deresearchgate.net

Identification and Characterization of Specific Enzymes Catalyzing 17-Hydroxylation

Research has led to the identification and characterization of specific enzymes capable of producing this compound. In Starmerella bombicola, the enzyme CYP52M1 has been shown to hydroxylate fatty acids at both their ω and ω-1 positions, with a preference for C16 to C20 fatty acids. researchgate.netnih.govasm.orgasm.org Notably, CYP52M1 converts oleic acid more efficiently than other C18 fatty acids like stearic acid and linoleic acid. asm.orgasm.org

Another relevant enzyme is CYP2E1, which has been identified as the main enzyme involved in the (ω-1)-hydroxylation of oleic acid in human and rat liver microsomes. nih.govresearchgate.net While CYP4A enzymes are primarily responsible for ω-hydroxylation, CYP2E1 demonstrates significant activity in producing the ω-1 hydroxy metabolite. nih.govresearchgate.net

The table below summarizes key enzymes involved in the hydroxylation of oleic acid.

| Enzyme Family | Specific Enzyme | Organism/Tissue | Primary Product(s) from Oleic Acid |

| Cytochrome P450 | CYP52M1 | Starmerella bombicola | This compound (ω-1) and 18-hydroxyoleic acid (ω) researchgate.netnih.gov |

| Cytochrome P450 | CYP2E1 | Human and rat liver microsomes | (ω-1)-hydroxyoleic acid (this compound) nih.govresearchgate.net |

| Cytochrome P450 | CYP4A | Human liver microsomes | Primarily ω-hydroxyoleic acid (18-hydroxyoleic acid) nih.govresearchgate.net |

Regiospecificity and Stereoselectivity of 17-Hydroxylation

The hydroxylation of oleic acid can occur at different positions along the carbon chain, highlighting the importance of enzyme regiospecificity. Enzymes like CYP52M1 exhibit dual regiospecificity, producing both ω and ω-1 hydroxylated products. uniprot.orgresearchgate.netnih.gov The ratio of these products can vary. For instance, in one study involving a plant P450, the production ratio of 18-, 17-, and 16-hydroxy oleic acid was 1.4:4.6:4, respectively, indicating a preference for subterminal hydroxylation. google.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of these enzymatic reactions. ocl-journal.org While the specific stereochemistry of this compound produced by many of these enzymes is not always detailed in the literature, P450 enzymes are generally known for their ability to catalyze highly stereoselective reactions. ocl-journal.orgmdpi.com

Precursor Availability and Metabolic Flux in Endogenous Synthesis

The endogenous synthesis of this compound is directly dependent on the availability of its precursor, oleic acid. Oleic acid is a common monounsaturated fatty acid found in various biological systems. Alterations in metabolic pathways can affect the flux of oleic acid towards different metabolic fates, including hydroxylation. oup.commdpi.com For example, in certain cellular contexts, an increase in oleic acid can modulate metabolic substrate channeling. oup.com

Cellular and Tissue Localization of this compound Biosynthetic Machinery

The enzymes responsible for this compound biosynthesis are localized to specific cellular compartments. In eukaryotes, cytochrome P450 enzymes are typically membrane-bound proteins, often found in the endoplasmic reticulum. bioscientifica.com In human and rat liver, the (ω-1)-hydroxylation of oleic acid occurs in microsomes, which are vesicles formed from the endoplasmic reticulum. nih.govresearchgate.net

In yeast, such as Starmerella bombicola, the CYP52 enzymes are also associated with the endoplasmic reticulum. asm.org The localization of these enzymes is crucial for their function, as it places them in proximity to their necessary redox partners, such as NADPH-cytochrome P450 reductase. asm.org

Regulation of this compound Biosynthetic Enzyme Expression and Activity

The expression and activity of the enzymes involved in this compound synthesis are subject to regulation. In rats, treatment with inducers of CYP2E1 (like ethanol) and CYP4A (like clofibrate) can affect the hydroxylation of oleic acid, although the inducibility for oleic acid hydroxylation was found to be less pronounced than for lauric acid. nih.govresearchgate.net

In some organisms, the expression of genes encoding for these enzymes can be influenced by the presence of fatty acids in the environment. researchgate.net However, the specific regulatory mechanisms governing the expression of enzymes that produce this compound are still an area of active research. Factors such as the availability of co-substrates like NADPH and molecular oxygen also directly impact the catalytic activity of these P450 enzymes. google.com

Microbial and Biotechnological Approaches to this compound Production

The industrial demand for hydroxy fatty acids, including this compound, has spurred the development of microbial and biotechnological production methods as sustainable alternatives to traditional chemical synthesis. researchgate.net These approaches leverage the metabolic capabilities of microorganisms and the specificity of enzymes to produce valuable oleochemicals from renewable feedstocks. bac-lac.gc.ca

Engineered Microorganisms for Biosynthesis

Microorganisms offer a promising platform for the production of this compound. Several yeast and bacterial species naturally produce hydroxy fatty acids, and genetic engineering techniques are being employed to enhance their production capabilities and to introduce this pathway into industrially relevant host organisms like Escherichia coli. unl.edu

A notable natural producer of this compound is the yeast Starmerella bombicola (formerly Candida bombicola). th-koeln.demdpi.com This yeast is renowned for its high-yield production of sophorolipids, which are glycolipid biosurfactants. th-koeln.de The sophorolipids from S. bombicola predominantly contain 17-L-hydroxyoleic acid linked to a sophorose sugar moiety. rsc.org The production process involves the fermentation of a carbon source, such as glucose, and a lipid source, like oleic acid or vegetable oils. researchgate.netacs.org The yeast hydroxylates the oleic acid at the ω-1 position to form this compound, which is then typically glycosylated to form sophorolipids. mdpi.comnih.gov These sophorolipids can be subsequently hydrolyzed to release the this compound. th-koeln.deresearchgate.net Research has demonstrated that S. bombicola can achieve very high titers of sophorolipids, exceeding 100 g/L, making it a robust system for generating the precursor to this compound. th-koeln.de

Another yeast, Torulopsis sp., has also been reported to produce this compound from oleic acid. ub.edu Furthermore, Bacillus pumilus has been shown to convert oleic acid into 15-, 16-, and 17-hydroxy-9Z-octadecenoic acids. bac-lac.gc.caub.edu

Metabolic engineering strategies are being explored to improve the yield and specificity of this compound production. In S. bombicola, the genes responsible for hydroxylation, specifically cytochrome P450 monooxygenases, are key targets for engineering. The CYP52 family of enzymes is crucial for this process. ufs.ac.za For instance, CYP52M1 from S. bombicola has been identified as the enzyme that hydroxylates fatty acids at both the terminal (ω) and subterminal (ω-1) positions, producing 18-hydroxyoleic acid and this compound, respectively. nih.gov By overexpressing such enzymes, it is possible to increase the flux towards hydroxylated fatty acids.

Scientists have also successfully engineered S. bombicola to produce other hydroxy fatty acids by swapping its native oleate (B1233923) hydroxylase with a heterologous one. For example, expressing an oleate hydroxylase from the fungus Claviceps purpurea shifted the hydroxylation from the terminal position to the C-12 position, leading to the production of ricinoleic acid instead of this compound. acs.org This demonstrates the potential to create microbial cell factories for a variety of specific hydroxy fatty acids by introducing desired hydroxylase enzymes.

The table below summarizes key microorganisms and enzymes involved in the production of this compound.

| Microorganism/Enzyme System | Substrate | Key Product(s) | Relevant Findings |

| Starmerella bombicola | Oleic Acid, Glucose | Sophorolipids (containing this compound) | A prominent natural producer used for industrial sophorolipid synthesis, which can be hydrolyzed to yield this compound. th-koeln.de |

| Torulopsis sp. | Oleic Acid | This compound | One of the early reported microbial producers of this compound. ub.edu |

| Bacillus pumilus | Oleic Acid | 15-, 16-, and 17-hydroxy-9Z-octadecenoic acid | Demonstrates the capability of bacteria to perform subterminal hydroxylation of oleic acid. bac-lac.gc.caub.edu |

| CYP52M1 (S. bombicola) | Oleic Acid | This compound and 18-hydroxyoleic acid | This enzyme catalyzes both ω and ω-1 hydroxylation of oleic acid. nih.gov |

| Engineered S. bombicola | Oleic Acid, Glucose | Ricinoleic acid-containing sophorolipids | Demonstrates the feasibility of altering the hydroxylation position by introducing heterologous hydroxylases. acs.org |

Biocatalytic Systems for Hydroxylation

Biocatalytic systems, which use isolated enzymes or whole cells containing specific enzymes, offer a more direct route to this compound by hydroxylating oleic acid. rsc.org This approach can circumvent the complexities of cellular metabolism and product secretion. The key enzymes in these systems are cytochrome P450 monooxygenases (CYPs), which are capable of inserting an oxygen atom into C-H bonds with high specificity. wikipedia.orgrsc.org

CYP enzymes, particularly from the CYP4 and CYP52 families, are known for their ability to hydroxylate fatty acids. ufs.ac.zarsc.orgnih.gov These enzymes typically require a redox partner, such as a cytochrome P450 reductase (CPR), and a source of electrons, like NADPH, to function. wikipedia.orgnih.gov

Research on various CYP enzymes has revealed their potential for producing this compound. For example, P450 105D5 has been shown to hydroxylate oleic acid, with the ω-1 hydroxylation product, this compound, being the most prominent. researchgate.net The activity of these enzymes can be influenced by the specific redox partners used in the biocatalytic system. researchgate.net

The yeast Candida tropicalis contains a family of CYP genes, and two specific enzymes, CYP52A13 and CYP52A17, are strongly induced by oleic acid. nih.gov While these enzymes are primarily associated with ω-hydroxylation to produce dicarboxylic acids, their activity profiles on different fatty acids highlight the potential within the CYP52 family for specific hydroxylation reactions. ufs.ac.zanih.gov

A significant challenge in using P450 enzymes is their stability and the requirement for expensive cofactors like NADPH. rsc.org To address this, researchers are exploring enzyme engineering techniques, such as ancestral sequence reconstruction, to create more thermostable and robust fatty acid hydroxylases. rsc.org Furthermore, the development of self-sufficient P450s, where the hydroxylase domain is naturally fused to its reductase partner (like in CYP102A1 or the CYP505 family), simplifies the biocatalytic system by eliminating the need for a separate reductase protein. rsc.org While much of the work on self-sufficient P450s has focused on sub-terminal hydroxylation of saturated fatty acids, the structural similarities between different P450 families provide a basis for engineering enzymes with desired regioselectivity for unsaturated fatty acids like oleic acid. rsc.org

The table below details examples of biocatalytic systems and their characteristics for oleic acid hydroxylation.

| Enzyme/System | Source Organism | Regioselectivity on Oleic Acid | Key Characteristics & Findings |

| P450 105D5 | Streptomyces sp. | Primarily ω-1 (17-hydroxy) | Activity is dependent on the specific ferredoxin and reductase partners used in the reconstituted system. researchgate.net |

| CYP52 Family (e.g., CYP52A13, CYP52A17) | Candida yeasts | Primarily ω-hydroxylation, but activity varies with substrate. | These enzymes are key in the microbial conversion of fatty acids to dicarboxylic acids, with ω-hydroxylation as the initial step. ufs.ac.zanih.gov |

| CYP52M1 | Starmerella bombicola | ω and ω-1 hydroxylation | Microsomes containing this enzyme convert oleic acid to a mixture of 17- and 18-hydroxyoleic acids. nih.gov |

| Ancestral CYP4 Enzymes | Computationally reconstructed | Varied, with some showing less specificity for the ω-position compared to extant forms. | Engineered for higher thermostability, offering more robust biocatalysts for fatty acid hydroxylation. rsc.org |

| Unspecific Peroxygenase (UPO) | Marasmius rotula | Subterminal and terminal oxygenation | Can be modulated through protein engineering to favor hydroxylation over epoxidation. acs.org |

Metabolism and Catabolism of 17 Hydroxyoleic Acid

Pathways of 17-Hydroxyoleic Acid Further Derivatization

This compound, a hydroxylated fatty acid, can undergo several metabolic transformations, leading to a variety of downstream products. These derivatization pathways involve further hydroxylation, carboxylation, and enzymatic modifications of its functional groups.

Formation of Downstream Hydroxylated and Carboxylated Metabolites

The metabolism of this compound can result in the formation of additional hydroxylated and carboxylated derivatives. For instance, the cytochrome P450 enzyme system is implicated in these transformations. Specifically, CYP52M1 can hydroxylate fatty acids at their ω and ω-1 positions. asm.org When oleic acid is the substrate, this can lead to the production of this compound and 18-hydroxyoleic acid. asm.org Further metabolism can yield dihydroxy and carboxylated products.

Research has shown that the conversion of oleic acid can yield not only this compound and 18-hydroxyoleic acid but also 17,18-dihydroxy oleic acid and 18-carboxy oleic acid. asm.org One of the main products of this pathway, alongside this compound, is 17-hydroxy-18-carboxy oleic acid. asm.org The enzyme CYP52E3 is also involved in these fatty acid hydroxylations. asm.org In some biological systems, such as etiolated wheat shoots, the hydroxylation of oleic acid can produce 16-, 17-, and 18-hydroxyoleic acids. nih.gov

Table 1: Downstream Metabolites of Oleic Acid Including this compound Derivatives

| Substrate | Enzyme/System | Metabolite(s) | Organism/System |

|---|---|---|---|

| Oleic Acid | CYP52M1 | This compound, 18-Hydroxyoleic acid, 17,18-Dihydroxy oleic acid, 18-Carboxy oleic acid, 17-Hydroxy-18-carboxy oleic acid | Starmerella bombicola |

| Oleic Acid | Microsomal fraction | 16-Hydroxyoleic acid, this compound, 18-Hydroxyoleic acid | Etiolated wheat shoots |

| Oleic Acid | P450 105D5 | This compound (prominent product) | Streptomyces coelicolor |

Enzymatic Conversions of the Hydroxyl Group

The hydroxyl group of this compound is a key site for enzymatic modifications. Lipases, for example, can catalyze the esterification of the secondary hydroxyl group, although they may show regioselectivity, favoring primary hydroxyl groups. th-koeln.de In a study involving the esterification of this compound with hexanediol (B3050542) using Pseudozyma antarctica Lipase B, it was observed that the secondary hydroxyl groups of this compound are less readily recognized by the enzyme compared to the primary hydroxyl groups of hexanediol. th-koeln.de

The cytochrome P450 enzyme CYP2E1 is known to metabolize oleic acid into 17- and 18-hydroxyoleic acid. jpn.ca Furthermore, the hydroxyl group can be a target for synthetic modifications. For example, this compound can be converted into various polyhydroxy fatty acids through reactions like selenium oxide-mediated allylic hydroxylation and osmium-catalyzed dihydroxylation. researchgate.net It can also be a starting point for the synthesis of fatty amines through reactions such as allylic bromination, Curtius rearrangement, and the Mitsunobu reaction, which target the different functional groups of the molecule, including the hydroxyl group. researchgate.net

Integration of this compound into Complex Lipids (e.g., Sophorolipids)

This compound is a primary hydrophobic component of sophorolipids, a class of glycolipid biosurfactants produced by yeasts like Starmerella bombicola (also known as Candida bombicola) and Candida apicola. ijprse.compageplace.demdpi.com Sophorolipids consist of a sophorose sugar headgroup linked glycosidically to the hydroxyl group of a long-chain hydroxy fatty acid. ijprse.com

The structure of these sophorolipids often involves the this compound being lactonically linked to the 4'' position of the sophorose molecule. pageplace.de The sophorose itself can also have acetyl groups at the 6' and 6'' positions. pageplace.de The production of sophorolipids by yeasts like S. bombicola can yield over 100 g/L, with the main structure being a lactone with subterminally hydroxylated oleic acid. th-koeln.de The fatty acid moiety of these sophorolipids is predominantly this compound, but can also include terminal or subterminal hydroxylated C16 or C18 fatty acids. scispace.com The unique structure of sophorolipids, with their this compound tail, contributes to their surfactant properties. ijprse.com

Table 2: Integration of this compound into Sophorolipids

| Producing Organism | Complex Lipid | Key Structural Features |

|---|---|---|

| Starmerella bombicola / Candida bombicola | Sophorolipids | Glycosidic linkage of this compound to sophorose; often forms a lactone at the 4'' position of sophorose. ijprse.compageplace.de |

| Candida apicola | Sophorolipids | Composed of a sophorose headgroup and a this compound tail. ijprse.compageplace.de |

| Candida batistae | Sophorolipids | Contains ω-hydroxy fatty acids, which can be used as building blocks for polymers. researchgate.net |

Intracellular Trafficking and Compartmentalization of this compound

The intracellular movement and localization of fatty acids like this compound are complex processes crucial for cellular function. Long-chain fatty acids (LCFAs) are transported across the plasma membrane and within the cell by multiple, overlapping mechanisms. nih.gov This transport involves both diffusional and protein-mediated processes. nih.gov

Once inside the cell, fatty acids can be directed to different compartments and metabolic pathways. This trafficking is influenced by cytoplasmic fatty acid-binding proteins and the activity of acyl-CoA synthetases. nih.gov The specific proteins and mechanisms that handle hydroxylated fatty acids like this compound are part of the broader system of lipid transport and metabolism. The physical properties of lipids, including their molecular shape, influence their role in membrane structure and the formation of specialized domains like lipid rafts, which are crucial for signaling and protein trafficking. nih.govsemanticscholar.org

Mechanisms of this compound Degradation and Clearance

The degradation of fatty acids, including hydroxylated forms, primarily occurs through the β-oxidation pathway. This process involves the sequential shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. researchgate.net For long-chain fatty acids, this process begins with their activation to acyl-CoA in the cytosol, followed by transport into the mitochondria via the carnitine shuttle.

While the general pathway of β-oxidation is well-established for standard fatty acids, the degradation of hydroxylated fatty acids can involve additional enzymatic steps. The presence of a hydroxyl group may require specific enzymes for its processing. For instance, the catabolism of longer-chain hydroxy acids can produce shorter-chain 4-hydroxy acids as intermediates. nih.gov The complete oxidation of the resulting acetyl-CoA occurs in the TCA cycle, generating ATP. The clearance of this compound from the cell is thus tied to its catabolism through these oxidative pathways.

Cellular and Molecular Mechanisms of Action of 17 Hydroxyoleic Acid

Modulation of Cellular Membrane Biophysical Properties

17-HOA's incorporation into cellular membranes leads to significant changes in their physical characteristics, impacting fluidity, lipid organization, and phase behavior. nih.govoncotarget.com This fatty acid is designed to target the cell membrane to alter its structure and function, which can influence various cellular processes. core.ac.uklaminarpharma.com

Impact on Membrane Fluidity and Lipid Packing

17-HOA has been shown to increase the fluidity of cellular membranes. nih.govoncotarget.comaboutscience.eu When incorporated into lipid bilayers, it disrupts the tight packing of phospholipids. nih.govfrontiersin.org Specifically, studies on model membranes mimicking lipid rafts have demonstrated that 17-HOA increases membrane fluidity at concentrations as low as 0.1 mol% relative to membrane lipids. aboutscience.eu This effect is attributed to the kink introduced by the cis double bond in the oleic acid backbone, which makes it more difficult for the lipid molecules to pack closely together. wikipedia.orgaklectures.com

Alteration of Membrane Microdomain Organization (e.g., Lipid Rafts)

17-HOA significantly alters the organization of membrane microdomains, such as lipid rafts. nih.govoncotarget.com Lipid rafts are specialized membrane domains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. aboutscience.eulaminarpharma.com By modifying the lipid composition and structure of the membrane, 17-HOA can change the organization of these microdomains. core.ac.ukpnas.org

The incorporation of 17-HOA into membranes can lead to a reorganization of these rafts, affecting the localization and function of raft-associated proteins. laminarpharma.comtandfonline.com For instance, studies with the related compound 2-hydroxyoleic acid (2OHOA) have shown that it alters the packing of sphingomyelin (B164518)/cholesterol-enriched domains. pnas.org This change in the structure of membrane microdomains can, in turn, alter the interaction of important signaling proteins with the membrane. pnas.org

Effects on Lamellar to Non-Lamellar Phase Transitions

17-HOA has a pronounced effect on the phase behavior of membranes, specifically promoting the transition from a lamellar (bilayer) phase to non-lamellar structures, such as the hexagonal HII phase. nih.govoncotarget.comgoogle.com The ability of lipids to form different structures is known as lipid polymorphism, and it is crucial for various membrane functions. nih.gov

The introduction of 17-HOA into phosphatidylethanolamine (B1630911) (PE) membranes has been shown to induce the formation of the hexagonal phase at lower temperatures than in PE membranes alone. tandfonline.com This destabilization of the lamellar phase is concentration-dependent. google.com For example, X-ray diffraction studies have demonstrated that 2-hydroxyoleic acid lowers the temperature of the lamellar-to-hexagonal phase transition in dielaidoyl phosphatidylethanolamine (DEPE) membranes. google.com This modulation of membrane structure is believed to be a key part of its mechanism of action, as the propensity to form non-lamellar phases can regulate the activity of membrane-associated proteins. ahajournals.orgresearchgate.net

Table 1: Effect of 2-Hydroxyoleic Acid (2OHOA) on the Lamellar to Hexagonal (HII) Phase Transition Temperature (TH) of Dielaidoyl Phosphatidylethanolamine (DEPE) Membranes

| Molar Ratio (DEPE:2OHOA) | TH (°C) |

| Control (DEPE alone) | 63 |

| 20:1 | 55 |

| 10:1 | 48 |

| 5:1 | 42 |

| Data sourced from patent information describing the effects of 2-hydroxyoleic acid on membrane structure. The table shows a concentration-dependent decrease in the transition temperature, indicating that 2OHOA facilitates the formation of non-lamellar structures. google.com |

Interaction with Membrane-Associated Proteins

The alterations in membrane biophysical properties induced by 17-HOA have significant consequences for the function of membrane-associated proteins. These proteins are sensitive to their lipid environment, and changes in membrane fluidity, packing, and curvature can modulate their activity and localization. ahajournals.orglaminarpharma.commdpi.com

Regulation of G-Protein Activity and Localization

17-HOA has been shown to regulate the activity and cellular localization of G-proteins. google.comahajournals.org G-proteins are crucial signaling molecules that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. libretexts.org Their function is highly dependent on their interaction with the cell membrane. uib.cat

The modulation of membrane structure by 17-HOA, particularly the increased propensity to form non-lamellar phases, is thought to facilitate the interaction of G-proteins with the membrane, thereby enhancing their activity. ahajournals.orgresearchgate.net For example, treatment with 2-hydroxyoleic acid has been shown to increase the density of the Gαs subunit in membranes of cardiovascular tissues, leading to increased adenylyl cyclase activity and cAMP production. ahajournals.org This effect is not due to a direct interaction with the G-proteins themselves but rather an influence on their membrane environment. google.com Confocal microscopy has visually confirmed that 17-HOA and its analogs influence the cellular localization of G-proteins. google.com

Modulation of Protein Kinase C (PKC) Isoform Activity and Translocation

Similar to its effects on G-proteins, 17-HOA also modulates the activity and translocation of Protein Kinase C (PKC) isoforms. laminarpharma.comresearchgate.net PKC enzymes are a family of kinases that play critical roles in various cellular signaling pathways, and their activation often involves translocation to the cell membrane. plos.org

The changes in membrane lipid structure induced by 17-HOA can trigger the translocation of PKC to the membrane and its subsequent activation. researchgate.net This has been proposed as a key step in the anticancer effects of this fatty acid. researchgate.net The interaction of PKC with the membrane is mediated by specific domains that recognize particular lipid compositions and structures, which can be influenced by the presence of 17-HOA. mdpi.com Studies have shown that compounds that increase the propensity of membranes to form non-lamellar phases also enhance the membrane localization and function of PKC. ahajournals.orgresearchgate.net For instance, in cardiovascular tissues, 2-hydroxyoleic acid treatment led to an increased density of PKCα in heart membranes. ahajournals.org

Table 2: Summary of 17-Hydroxyoleic Acid's Effects on Cellular and Molecular Mechanisms

| Mechanism | Effect of this compound | Key Findings | References |

| Membrane Fluidity | Increases fluidity | Decreases lipid packing, reduces global membrane order. | nih.govoncotarget.comcore.ac.ukaboutscience.eu |

| Lipid Rafts | Alters organization | Modifies packing of ordered domains, influences protein localization. | nih.govoncotarget.comcore.ac.ukpnas.org |

| Phase Transition | Promotes non-lamellar phases | Lowers the temperature for lamellar to hexagonal (HII) transition. | nih.govoncotarget.comgoogle.comtandfonline.com |

| G-Protein Activity | Enhances activity and localization | Increases membrane density of Gαs, leading to higher cAMP levels. | google.comahajournals.org |

| PKC Activity | Promotes translocation and activation | Induces PKC movement to the membrane, a key signaling step. | core.ac.ukahajournals.orgresearchgate.net |

Influence on Adenylyl Cyclase Activity

This compound, a synthetic derivative of the monounsaturated fatty acid oleic acid, modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling. ahajournals.org The mechanism of action is not through direct binding to the enzyme, but rather by altering the biophysical properties of the cell membrane. nih.govmdpi.com By incorporating into the membrane bilayer, 17-OHOA changes the membrane's lipid organization and fluidity. nih.gov This structural modification affects the function of membrane-associated proteins, including G-proteins that regulate adenylyl cyclase. nih.govpnas.orglaminarpharma.com

In studies on cardiovascular tissues from rats treated with 2-hydroxyoleic acid (a structural analogue), researchers observed an increase in the density of Gαs proteins in heart and aorta membranes. ahajournals.org This led to enhanced cAMP production when stimulated, indicating an upregulation of adenylyl cyclase activity. ahajournals.org The G protein-adenylyl cyclase-cAMP/PKA system is crucial for various physiological functions, including the regulation of blood pressure. pnas.orglaminarpharma.com The modulation of this system by 17-OHOA, as a result of its effects on membrane structure, is linked to its observed hypotensive effects. ahajournals.orgpnas.org Specifically, cardiovascular tissues from rats treated with 2-OHOA showed increased cAMP levels following stimulation of Gαs protein and β-adrenergic receptors. ahajournals.org

Modulation of Intracellular Signaling Pathways

17-OHOA is a significant modulator of several critical intracellular signaling pathways that govern cell proliferation, survival, and stress responses.

Activation of PI3K-AKT-mTOR Pathway

17-OHOA has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway, a central signaling cascade for cell growth and survival. nih.govnih.govmdpi.com The initial activation step occurs at the cell membrane. nih.gov Studies demonstrate that 17-OHOA treatment stimulates the activation of PI3K. nih.gov This activation is a novel effect attributed to the fatty acid. nih.gov Following PI3K activation, the pathway propagates through the phosphorylation and subsequent activation of AKT, also known as protein kinase B. springermedizin.de Oleic acid has been shown to activate both PI3K and AKT1, and 17-OHOA is suggested to function similarly, acting as a growth factor. nih.gov

The PI3K/AKT/mTOR pathway is a prototypic survival pathway that is often constitutively active in cancer. nih.gov Its activation can be triggered by growth factor receptors and various oncogenes. nih.gov Once AKT is activated, it can phosphorylate a diverse array of substrates, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell proliferation. nih.govmdpi.com The activation of this entire cascade promotes cellular proliferation and survival. springermedizin.de

Regulation of MAPK Cascade (e.g., Ras/MAPK)

17-OHOA influences the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway that regulates a wide range of cellular processes including proliferation, differentiation, and stress responses. genscript.commdpi.com The regulation appears to be linked to the induction of Endoplasmic Reticulum (ER) stress. One of the key ER stress sensors, IRE1α, is involved in regulating MAPK-dependent pathways. laminarpharma.com

Research on other hydroxylated fatty acids, such as 2-hydroxycervonic acid (HCA), indicates that their mechanism may be mediated through the JNK/c-Jun/CHOP/BiP axis. mdpi.com The c-Jun N-terminal kinase (JNK) is a core component of the MAPK signaling cascade. researchgate.net JNK activation is associated with Apoptosis signal-regulating kinase-1 (ASK-1), which can initiate apoptosis and inflammatory responses. researchgate.net The MAPK cascades are typically organized in three-tiered modules, where a MAPKKK activates a MAPKK, which in turn activates a MAPK (like ERK, JNK, or p38). wikipathways.org The regulation of these cascades is crucial, and scaffold proteins often coordinate the signaling response. mdpi.com

Induction of ER Stress and Unfolded Protein Response (UPR)

Prolonged treatment with 17-OHOA is a known inducer of Endoplasmic Reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR). nih.govlaminarpharma.com The ER is a central organelle for protein folding and synthesis, and the accumulation of misfolded proteins triggers the UPR as a corrective measure. mdpi.complos.org

17-OHOA treatment has been shown to selectively induce ER stress and UPR in human glioma cells, while non-cancerous cells remain unaffected. laminarpharma.comresearchgate.net This induction is characterized by the increased expression and activation of key UPR markers. researchgate.net Studies have demonstrated that 17-OHOA leads to:

Phosphorylation of eIF2α : Treatment with 17-OHOA significantly increases the levels of phosphorylated eukaryotic initiation factor 2 alpha (P-eIF2α) in glioma cells. plos.org

Activation of IRE1α : The ER stress sensor IRE1α shows a significant increase in expression in glioma cells treated with 17-OHOA. plos.org

Upregulation of Transcription Factors : The expression of transcription factors ATF4 and ATF6 is increased. plos.orgresearchgate.net The spliced, active form of XBP1, a downstream target of IRE1α and ATF6, is also upregulated. laminarpharma.complos.org

Induction of CHOP : The pro-apoptotic factor CHOP (C/EBP homologous protein) is induced in glioma cells in response to 17-OHOA, which is a signal of persistent ER stress. laminarpharma.complos.org

This sustained ER stress can ultimately lead to autophagic cell death in cancer cells. laminarpharma.commdpi.com

Influence on Calcium Homeostasis and Signaling

17-OHOA impacts cellular calcium (Ca²⁺) homeostasis and signaling, processes that are fundamental to a vast array of cellular functions, including neurotransmission, gene transcription, and apoptosis. nih.govmdpi.com A primary mechanism for this influence is its ability to induce ER stress. The endoplasmic reticulum is a major intracellular Ca²⁺ storage organelle, and its proper function is critical for maintaining Ca²⁺ homeostasis. plos.orgmdpi.com

Direct evidence shows that 17-OHOA stimulates the release of intracellular Ca²⁺ within minutes of its addition to cells. nih.gov This rapid increase in cytosolic Ca²⁺ is a key signaling event. nih.gov The disruption of ER function by 17-OHOA inherently disrupts the maintenance of Ca²⁺ balance. plos.org Tightly controlled Ca²⁺ levels and signaling patterns are essential for neuronal cell biology, and defects in calcium processing are implicated in neurodegeneration. mdpi.comnih.gov

Effects on Gene Expression and Transcription Factors

This compound exerts significant control over gene expression by modulating the activity of various transcription factors, often as a downstream consequence of the signaling pathways it activates. Fatty acids in general can regulate gene transcription through several mechanisms, including direct binding to transcription factors or indirectly through signaling cascades. nih.gov

The induction of the Unfolded Protein Response (UPR) by 17-OHOA directly activates several transcription factors. laminarpharma.com Key findings include:

XBP1 : 17-OHOA treatment leads to the upregulation of the spliced, active form of XBP1 (XBP1s). laminarpharma.complos.org XBP1 is a potent transcription factor that drives the expression of genes involved in restoring protein folding and degrading unfolded proteins. laminarpharma.com

ATF4 and ATF6 : The expression of activating transcription factor 4 (ATF4) and activating transcription factor 6 (ATF6) is increased. plos.orgresearchgate.net These factors, along with XBP1, regulate the expression of the pro-apoptotic protein CHOP. laminarpharma.com

CHOP : As a result of sustained ER stress, the expression of the transcription factor CHOP is induced, which can trigger apoptosis. laminarpharma.complos.org

c-Jun : In studies with similar hydroxylated fatty acids, the transcription factor c-Jun, part of the AP-1 complex, is activated, suggesting a role for the JNK/c-Jun signaling axis. mdpi.com

Beyond the UPR, 17-OHOA has been shown to modulate other transcription factors and gene products. For instance, treatment with 2-OHOA was found to increase the expression of the Gαs protein gene in cardiovascular tissues. ahajournals.org Additionally, it has been reported to modulate the activity of the nuclear factor erythroid 2-related factor (Nrf2), a key regulator of antioxidant defenses. csic.es

Regulation of Cell Cycle Regulatory Proteins (e.g., p21, cdk2, cyclins)

This compound has been shown to influence the cell cycle machinery, leading to growth arrest in cancer cells. laminarpharma.com Its mechanism involves the modulation of critical regulatory proteins that govern the transition between cell cycle phases. laminarpharma.com Proliferation in mammalian cells is primarily controlled during the G1 phase by cyclin-dependent kinases (CDKs), such as CDK2 and CDK4. nih.govnih.gov

Research indicates that treatment with this compound results in an increase in the levels of the p21 protein. epo.org p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle control. nih.govfrontiersin.org By binding to and inhibiting the activity of cyclin/CDK complexes, p21 can halt cell cycle progression. nih.govfrontiersin.org

Concurrently, this compound has been observed to decrease the levels of key cell cycle proteins, specifically cdk2 (cyclin-dependent kinase 2) and cyclins B and D3. epo.org Cdk2, when associated with E-type cyclins, is essential for promoting the transition from the G1 to the S phase of the cell cycle. frontiersin.org Cyclins B and D3 are also critical for the regulation of different stages of the cell cycle. The observed reduction in these proteins, coupled with the upregulation of the inhibitor p21, contributes to the arrest of the cell cycle, thereby inhibiting cancer cell proliferation. laminarpharma.comepo.org

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect of 17-HOA Treatment | Role in Cell Cycle |

|---|---|---|

| p21 | Increased levels epo.org | Cyclin-dependent kinase inhibitor; negatively regulates cell cycle progression. nih.govfrontiersin.org |

| cdk2 | Decreased levels epo.org | Kinase that promotes G1/S phase transition. frontiersin.org |

| Cyclin B | Decreased levels epo.org | Regulates progression through mitosis. |

| Cyclin D3 | Decreased levels epo.org | Involved in G1 phase progression. |

Modulation of Apoptosis-Related Gene Expression (e.g., CHOP, PARP, Caspases)

In addition to inducing cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in cancer cells through the modulation of endoplasmic reticulum (ER) stress pathways. plos.orglaminarpharma.com Disruption of ER function leads to the activation of the unfolded protein response (UPR), a signaling network that can initiate apoptosis if cellular damage is severe. plos.org

A key effector in ER stress-induced apoptosis is the C/EBP homologous protein (CHOP). laminarpharma.comnih.gov Studies have demonstrated that this compound induces the expression of CHOP in various human glioma cell lines, including 1321N1, SF-767, and U118. plos.orglaminarpharma.com This upregulation of CHOP is a critical step linking ER stress to the apoptotic cascade. plos.orglaminarpharma.com

The apoptotic process involves the activation of a family of cysteine proteases known as caspases. mdpi.com While the full extent of caspase activation by this compound is under investigation, evidence points to the partial proteolysis (cleavage) of Caspase 8 in 1321N1 and U118 glioma cells following treatment. plos.orglaminarpharma.com Caspase 8 is an initiator caspase, and its activation can trigger the downstream executioner caspases. mdpi.com

Furthermore, this apoptotic signaling leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. mdpi.com Partial cleavage of PARP has been observed in 1321N1 and U118 cells treated with this compound, signifying the execution phase of apoptosis. plos.orglaminarpharma.com Interestingly, these apoptotic features were not significantly induced in the SF-767 glioma cell line or in non-cancerous MRC-5 cells, suggesting a degree of cancer-cell specificity in the compound's action. plos.orglaminarpharma.com

Table 2: Modulation of Apoptosis-Related Factors by this compound in Glioma Cells

| Gene/Protein | Effect of 17-HOA Treatment | Function | Cell Lines Showing Effect |

|---|---|---|---|

| CHOP | Increased expression plos.orglaminarpharma.com | Pro-apoptotic transcription factor induced by ER stress. laminarpharma.comnih.gov | 1321N1, SF-767, U118 plos.org |

| Caspase 8 | Partial proteolysis (activation) plos.orglaminarpharma.com | Initiator caspase in the apoptotic pathway. mdpi.com | 1321N1, U118 plos.org |

| PARP | Partial proteolysis (cleavage) plos.orglaminarpharma.com | DNA repair enzyme; cleavage is a marker of apoptosis. mdpi.com | 1321N1, U118 plos.org |

Impact on Mitochondrial Function and Bioenergetics (Preclinical)

Preclinical research has revealed that this compound significantly impacts mitochondrial function, targeting the core processes of cellular energy production. laminarpharma.com It acts as an uncoupler of mitochondrial oxidative phosphorylation (OxPhos), a critical pathway for ATP synthesis. laminarpharma.comnih.gov

Modulation of Oxidative Phosphorylation and Respiratory Complexes

Oxidative phosphorylation is the process where cells use enzymes to oxidize nutrients, releasing energy to produce ATP. wikipedia.org This occurs via the electron transport chain, which consists of a series of protein complexes (I-V) located in the inner mitochondrial membrane. wikipedia.org

Studies on mitochondria isolated from U118MG glioblastoma cells have shown that this compound exerts a complex and differential effect on the respiratory complexes. nih.govnih.govresearchgate.net Spectrophotometric assays demonstrated that the compound inhibits the activity of Complexes I, II, and III. nih.govresearchgate.net This inhibitory effect is proposed to stem from the hydroxylation of mitochondrial lipids, which decreases the diffusion of co-enzyme Q (CoQ) within the mitochondrial membrane. nih.govnih.govmdpi.com Since CoQ is essential for transferring electrons from Complexes I and II to Complex III, its reduced mobility impairs the function of these initial stages of the electron transport chain. nih.gov

Table 3: Preclinical Effects of this compound on Mitochondrial Respiratory Complexes

| Respiratory Complex | Observed Effect | Proposed Mechanism |

|---|---|---|

| Complex I | Inhibited activity nih.govresearchgate.net | Decreased co-enzyme Q diffusion due to lipid hydroxylation. nih.govnih.gov |

| Complex II | Inhibited activity nih.govresearchgate.net | Decreased co-enzyme Q diffusion due to lipid hydroxylation. nih.govnih.gov |

| Complex III | Inhibited activity nih.govresearchgate.net | Decreased co-enzyme Q diffusion due to lipid hydroxylation. nih.govnih.gov |

| Complex IV | Increased activity nih.govresearchgate.net | Mechanism not fully elucidated, may be an adaptive response. nih.gov |

Effects on Mitochondrial Membrane Potential

The mitochondrial membrane potential (MMP) is an essential component of energy production, generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain. nih.gov Research has shown that hydroxylated fatty acids are capable of depolarizing the inner mitochondrial membrane. nih.gov

Consistent with this, this compound has been shown to cause depolarization of the mitochondrial membrane potential in cancer cells. laminarpharma.com This action is similar to that of the classic uncoupling agent FCCP. laminarpharma.com This depolarization is a direct consequence of its function as an uncoupler of oxidative phosphorylation, which disrupts the proton gradient necessary to maintain the membrane potential and drive ATP synthesis via ATP synthase (Complex V). laminarpharma.comwikipedia.org

Biological Roles and Physiological Functions of 17 Hydroxyoleic Acid in Experimental Models

Role in Cellular Homeostasis and Fate Regulation (In Vitro)

In vitro studies have illuminated the profound effects of 17-OHOA on fundamental cellular processes, including cell cycle progression, apoptosis, autophagy, and differentiation, particularly in the context of cancer biology.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

A significant body of research demonstrates that 17-OHOA can impede the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death (apoptosis). For instance, in human glioma cell lines such as 1321N1, SF-767, and U118, 17-OHOA has been shown to cause cell cycle arrest, with a notable accumulation of cells in the G2/M phase. laminarpharma.complos.org This arrest is accompanied by the downregulation of key regulatory proteins, including cyclin B1 and Cdk1/Cdc2. laminarpharma.complos.org

Furthermore, 17-OHOA and its analogues have been reported to trigger apoptosis in several cancer cell lines. nih.govtandfonline.com In Jurkat leukemia cells, for example, Minerval induces apoptosis. nih.gov The mechanism often involves the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3. nih.govnih.gov Studies on other hydroxy fatty acids have also shown similar effects, with hydroxystearic acid blocking murine lung carcinoma cells in the G2-M phase and human colon tumor cells in the G0-G1 phase by targeting the cdc2 kinase complex. nih.gov A novel derivative of 2-hydroxyoleic acid, HU-585, has also been shown to induce apoptosis in neuroblastoma cells, as evidenced by the cleavage of caspase-3. mdpi.com

Table 1: Effects of 17-Hydroxyoleic Acid on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Molecular Targets | Reference |

|---|---|---|---|---|

| 1321N1, SF-767, U118 | Human Glioma | G2/M Phase Arrest | Downregulation of Cyclin B1 and Cdk1/Cdc2 | laminarpharma.complos.org |

| Jurkat | Human Leukemia | Apoptosis | Activation of Caspase-9 and Caspase-3 | nih.gov |

| OVCAR-3, Caov-4 | Ovarian | G1 Phase Arrest, Apoptosis | Downregulation of Cyclin D1 and CDK4, Increased Bax/Bcl2 ratio | nih.gov |

| SK-N-SH | Neuroblastoma | Apoptosis | Cleavage of Caspase-3 | mdpi.com |

| Murine Lung Carcinoma | Lung | G2-M Phase Arrest | cdc2 kinase complex | nih.gov |

| Human Colon Tumor | Colon | G0-G1 Phase Arrest | cdc2 kinase complex | nih.gov |

Modulation of Autophagy in Experimental Settings

In addition to apoptosis, 17-OHOA has been found to induce autophagy, a cellular recycling process, in several cancer cell lines. tandfonline.com In human glioma cells (1321N1, SF-767, and U118), treatment with 17-OHOA leads to the formation of autophagic vesicles and the upregulation of key autophagy-related proteins such as LC3B and ATG7 in 1321N1 cells, and LC3B and ATG5 in SF-767 cells. laminarpharma.complos.orgnih.gov This induction of autophagy is often linked to endoplasmic reticulum (ER) stress, as evidenced by the increased expression of ER stress markers like phosphorylated eIF2α and IRE1α. laminarpharma.complos.orgresearchgate.net

The induction of autophagy by 17-OHOA appears to be a selective process, as it is observed in cancer cells but not in normal, non-tumor cells like MRC-5 fibroblasts. laminarpharma.complos.org This selective action suggests a potential therapeutic window for targeting cancer cells. Research indicates that while autophagy can be a survival mechanism, sustained autophagy can lead to a form of non-apoptotic cell death. nih.govresearchgate.net

Influence on Cell Proliferation and Differentiation in vitro

17-OHOA demonstrates a significant inhibitory effect on the proliferation of various cancer cell lines. laminarpharma.commdpi.com Studies have shown that it can inhibit the growth of human glioma cell lines (1321N1, SF-767, U118) in a dose- and time-dependent manner, while having minimal effects on the proliferation of normal human fibroblasts (MRC-5). laminarpharma.com This anti-proliferative effect is not limited to glioma, as it has also been observed in lung cancer and neuroblastoma cell lines. nih.govmdpi.com

Beyond inhibiting proliferation, 17-OHOA can also induce differentiation in cancer cells. pnas.org In human glioma cells, treatment with 17-OHOA has been shown to induce a more differentiated, astroglial-like morphology and increase the expression of differentiation markers such as glial fibrillary acidic protein (GFAP). pnas.org This suggests that 17-OHOA can potentially revert the malignant phenotype of cancer cells towards a more normal state. The anti-proliferative and differentiation-inducing effects of 17-OHOA are linked to its ability to modulate membrane lipid composition and subsequently interfere with key signaling pathways involved in cell growth, such as the Ras/MAPK and PI3K/Akt pathways. pnas.org

Immunomodulatory and Anti-inflammatory Activities in Preclinical Studies

Preclinical research has begun to uncover the immunomodulatory and anti-inflammatory properties of this compound and related fatty acids, suggesting a role in regulating immune responses.

Modulation of Pro-inflammatory Mediator Production in Cell Culture

Oleic acid, the parent compound of 17-OHOA, and other long-chain fatty acids have been shown to modulate the production of pro-inflammatory mediators in cell culture models. mdpi.comnih.gov Oleic acid can reduce the release of pro-inflammatory cytokines. nih.gov In contrast, other fatty acids can have pro-inflammatory effects. nih.gov The mechanisms underlying these effects often involve the regulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. mdpi.comnih.gov For instance, oleoylethanolamide (OEA), a derivative of oleic acid, can decrease the serum levels of inflammatory molecules like TNF-α and IL-6. mdpi.com Furthermore, some studies indicate that oleic acid treatment can lead to lower levels of cyclooxygenase-2 (COX-2) expression, an enzyme crucial for producing pro-inflammatory mediators. globalresearchonline.net

Regulation of Immune Cell Responses in Experimental Models

The influence of oleic acid and its derivatives extends to the regulation of various immune cell functions. mdpi.comcdnsciencepub.comresearchgate.net Long-chain fatty acids have been implicated in modulating both innate and adaptive immunity, affecting cells like neutrophils, macrophages, and lymphocytes. mdpi.com For example, oleic acid can stimulate certain functions in bovine neutrophils. mdpi.com In the context of wound healing in mice, oleic acid treatment was associated with a less prominent detection of CD11b+, CD4+, and CD8+ immune cells at the wound site, suggesting an influence on the inflammatory process. globalresearchonline.net Moreover, certain fatty acid esters of hydroxy fatty acids (FAHFAs) can inhibit the NF-κB signaling pathway, thereby reducing the secretion of pro-inflammatory cytokines and altering the tumor immune microenvironment. researchgate.net Some studies also suggest that ω-3 polyunsaturated fatty acids, which can be metabolized into various lipid mediators, can inhibit neutrophil migration. nih.govfrontiersin.org

Impact on Metabolic Processes in Animal Models

Experimental studies in animal models suggest that this compound (17-OHOA), a synthetic derivative of oleic acid, can influence lipid and glucose metabolism. In diet-induced obese mice, supplementation with 17-OHOA has been shown to ameliorate certain cardiometabolic risk factors. csic.es The dysregulation of lipid and glucose metabolism is a hallmark of metabolic syndrome, a condition often modeled in animals using high-fat, high-fructose diets. mdpi.com Such diets are known to induce obesity, dyslipidemia, and insulin (B600854) resistance, providing a platform to investigate the effects of compounds like 17-OHOA. mdpi.comfrontiersin.org

The metabolism of lipids and glucose is intricately linked and regulated by a complex network of signaling pathways and key enzymes. frontiersin.orgmdpi.com In the context of metabolic diseases, alterations in the expression and activity of peroxisome proliferator-activated receptors (PPARs) are often observed. amegroups.org PPARs are crucial regulators of both lipid and glucose homeostasis. amegroups.orgnih.gov For instance, PPARα is highly expressed in the liver and controls fatty acid oxidation, while PPARγ, found predominantly in adipose tissue, is involved in lipogenesis and improving insulin sensitivity. frontiersin.orgamegroups.org Studies on various animal models of metabolic disorders have demonstrated that targeting these pathways can lead to improvements in metabolic health. e-dmj.org While direct evidence detailing the specific mechanisms of 17-OHOA on all aspects of glucose metabolism in these models is still emerging, its structural similarity to oleic acid, which is known to influence these pathways, suggests a potential area of action. nih.govnih.gov

Furthermore, obesity induced by high-fat diets in animal models can lead to a state of oxidative stress and premature aging features, which can be mitigated by supplementation with certain unsaturated fatty acids. csic.es Supplementation with 17-OHOA has been observed to revert the altered redox state in immune cells of diet-induced obese mice, indicating a potential to counteract some of the metabolic disturbances associated with obesity. csic.es

Table 1: Effects of this compound on Metabolic Parameters in Preclinical Models

| Model System | Key Findings | Reference |

| Diet-Induced Obese Mice | Ameliorated cardiometabolic risk factors. | csic.es |

| Diet-Induced Obese Mice | Reverted altered redox state in immune cells. | csic.es |

This compound (17-OHOA) has been shown to significantly impact sphingolipid metabolism, particularly by modulating the synthesis of sphingomyelin (B164518) (SM) and inducing lipid remodeling in experimental models. nih.govpnas.org Sphingomyelin is a critical component of cell membranes and a key player in various cellular processes, including signal transduction. pnas.orgmdpi.com

In cancer cell lines, treatment with 2-hydroxyoleic acid (a closely related compound) leads to a substantial increase in SM levels. pnas.org This effect is attributed to the rapid and specific activation of sphingomyelin synthase (SMS) enzymes. nih.govpnas.org SMS catalyzes the transfer of a phosphocholine (B91661) group from phosphatidylcholine to ceramide, forming SM and diacylglycerol. pnas.orgmdpi.com This activation of SMS by 2-hydroxyoleic acid appears to be a crucial part of its mechanism of action, leading to a profound remodeling of the sphingolipid composition within the cell. nih.gov For instance, in tumor cells treated with 2-hydroxyoleic acid, there is a notable increase in sphingolipid species containing C16 and C22 fatty acids. nih.gov

Furthermore, in spontaneously hypertensive rats (SHR), administration of 2-hydroxyoleic acid altered the lipid membrane composition of liver plasma membranes, increasing the content of cholesterol and sphingomyelin. tandfonline.comtandfonline.com This suggests that 2-hydroxyoleic acid can regulate lipid metabolism that is often altered in hypertensive states. tandfonline.comtandfonline.com The changes in membrane lipid composition and structure may, in turn, modulate the activity of membrane-associated signaling proteins. tandfonline.comtandfonline.com

Table 2: Impact of Hydroxyoleic Acids on Sphingomyelin Synthesis and Lipid Remodeling

| Experimental Model | Observation | Mechanism/Effect | Reference |

| Human Glioma & Lung Cancer Cells | Increased sphingomyelin (SM) levels. | Activation of sphingomyelin synthase (SMS). | nih.govpnas.org |

| Human Glioma Cells | Remodeling of sphingolipid fatty acid composition (increase in C16- & C22-containing species). | Sustained demand for ceramide due to SMS activation. | nih.gov |

| Liposomes from Cancer Cell Extracts | Increased packing of ordered domains, decreased global membrane order. | Incorporation of 2-hydroxyoleic acid into membrane phospholipids. | laminarpharma.com |

| Spontaneously Hypertensive Rats (SHR) | Increased cholesterol and sphingomyelin in liver plasma membranes. | Regulation of altered lipid metabolism. | tandfonline.comtandfonline.com |

Influence on Lipid and Glucose Metabolism in preclinical models

Cardiovascular System Effects in Experimental Animal Models

Studies in preclinical animal models have demonstrated that this compound (17-OHOA), a synthetic derivative of oleic acid, can modulate pathways involved in blood pressure regulation. ahajournals.org In Sprague-Dawley rats, both intraperitoneal and oral administration of 2-hydroxyoleic acid (2-OHOA), a closely related compound, resulted in significant and sustained decreases in systolic blood pressure without affecting heart rate. ahajournals.orgahajournals.org Similarly, in spontaneously hypertensive rats (SHR), 2-OHOA administration lowered high blood pressure. tandfonline.com

The hypotensive effect of 2-OHOA appears to be linked to the modulation of G protein-associated signaling pathways. pnas.orgnih.gov Specifically, treatment with 2-OHOA in rats led to an increased density of Gαs proteins in membranes from the heart and aorta. ahajournals.orgahajournals.org This was associated with increased levels of cyclic AMP (cAMP) following stimulation of Gαs protein and β-adrenergic receptors. ahajournals.orgahajournals.org The rise in cAMP is thought to contribute to the observed reduction in blood pressure. ahajournals.orgahajournals.org Furthermore, the hypotensive effect of 2-hydroxyoleic acid in rats could be reversed by a protein kinase A (PKA) blocker, indicating the involvement of the adenylyl cyclase-cAMP/PKA signaling cascade. pnas.org

In addition to its effects on G proteins, 2-hydroxyoleic acid has been shown to regulate the transient outward K+ current in cardiomyocytes, which could also contribute to its cardioprotective effects. nih.govphysiology.org The ability of 2-OHOA to alter membrane lipid structure is considered a key mechanism underlying its influence on these signaling pathways. pnas.orgphysiology.org

Table 3: Effects of Hydroxyoleic Acids on Blood Pressure Regulation in Animal Models

| Animal Model | Compound | Effect on Blood Pressure | Proposed Mechanism | Reference |

| Sprague-Dawley Rats | 2-Hydroxyoleic Acid | Significant and sustained decrease in systolic BP. | Increased Gαs protein density and cAMP levels in cardiovascular tissues. | ahajournals.orgahajournals.org |

| Spontaneously Hypertensive Rats (SHR) | 2-Hydroxyoleic Acid | Lowered high blood pressure. | Regulation of lipid metabolism and membrane structure, affecting signaling proteins. | tandfonline.com |

| Rats | 2-Hydroxyoleic Acid | Hypotensive effect reversed by PKA blocker. | Involvement of the adenylyl cyclase-cAMP/PKA signaling pathway. | pnas.org |

The endothelium plays a crucial role in regulating vascular tone and permeability, and its dysfunction is an early event in the development of cardiovascular diseases. d-nb.infofrontiersin.org Free fatty acids can induce endothelial dysfunction through various mechanisms, including oxidative stress and inflammation. d-nb.info

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that oleic acid and its hydroxylated metabolites can impact endothelial cell function. nih.gov Specifically, 12-hydroxyoleic acid, another hydroxylated form of oleic acid, was found to be more potent than oleic acid in inducing dose-dependent cytotoxicity at 24 hours. nih.gov Both oleic acid and 12-hydroxyoleic acid were shown to induce mitochondrial dysfunction in these cells. nih.gov Furthermore, exposure of HUVECs to oleic acid resulted in a dose-dependent increase in the release of prostaglandin (B15479496) F2α, a lipid involved in regulating vascular tone. nih.gov While oleic acid did not significantly alter the gene expression of intercellular adhesion molecule (ICAM) and cyclooxygenase-2 (COX2) at non-cytotoxic concentrations, 12-hydroxyoleic acid did, suggesting an effect on inflammatory pathways. nih.gov

While direct studies on the effects of this compound on endothelial function in animal models are limited, research on related fatty acids provides some insights. For instance, high-fat diets, which increase circulating free fatty acids, are known to induce endothelial dysfunction in animal models. d-nb.info This is often associated with impaired nitric oxide (NO) production and signaling. d-nb.info In vitro studies have shown that certain fatty acids can impair endothelial insulin signaling and NO production. reading.ac.uk Conversely, some studies suggest that n-3 polyunsaturated fatty acids may have protective effects. d-nb.info Given that 17-OHOA is a derivative of oleic acid, a major component of olive oil which is associated with cardiovascular benefits, it is plausible that it could influence endothelial function, though further specific research is required. ahajournals.orgsciopen.com

Table 4: In Vitro Effects of Hydroxylated Oleic Acid on Endothelial Cells

| Cell Model | Compound | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 12-Hydroxyoleic Acid | More potent cytotoxicity than oleic acid. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Oleic Acid & 12-Hydroxyoleic Acid | Induced mitochondrial dysfunction. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Oleic Acid | Increased release of prostaglandin F2α. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 12-Hydroxyoleic Acid | Altered ICAM and COX2 gene expression. | nih.gov |

Modulation of Blood Pressure Regulation Pathways (preclinical)

Neurobiological and Neuroprotective Effects in Preclinical Models

Evidence from preclinical studies suggests that hydroxylated fatty acids, including derivatives of oleic acid, may exert neurobiological and neuroprotective effects. In a rat model of peripheral nerve injury, oral administration of 2-hydroxyoleic acid (2-OHOA) was shown to inhibit mechanical and thermal hypersensitivity. researchgate.net This was accompanied by a reduction in microglia reactivity in the lumbar spinal dorsal horn, indicating an anti-inflammatory effect in the central nervous system. researchgate.net

Furthermore, in a transgenic Drosophila melanogaster model of Alzheimer's disease, a 2-hydroxylated derivative of docosahexaenoic acid (DHA) demonstrated the ability to prevent molecular and cellular alterations associated with this neurodegenerative pathology. issfal.orgtesisenred.net This treatment led to a recovery of neuroregenerative activity and neuronal density in the brains of the model organisms, which was correlated with a normalization of cognitive scores. issfal.org While this is not this compound, it points to a potential class effect of 2-hydroxylated fatty acids in neuroprotection.

Oleic acid itself has been reported to have neuroprotective effects in rodent models of cerebral ischemia. nih.gov It is known to be a constituent of olive oil, which has been associated with neuroprotection against various neurological disorders. nih.gov The mechanisms underlying these effects are thought to involve the modulation of inflammatory responses and activation of signaling pathways like the peroxisome proliferator-activated receptor-γ (PPAR-γ), which is a therapeutic target for neuroprotection. nih.gov Given that 17-OHOA is a derivative of oleic acid, it is plausible that it may share some of these neuroprotective properties, although direct evidence is needed.

Table 5: Neurobiological and Neuroprotective Effects of Hydroxylated Fatty Acids in Preclinical Models

| Animal/Cell Model | Compound | Effect | Potential Mechanism | Reference |

| Rat model of peripheral nerve injury | 2-Hydroxyoleic Acid | Inhibited mechanical and thermal hypersensitivity. | Reduction of microglia reactivity in the spinal cord. | researchgate.net |

| Drosophila melanogaster model of Alzheimer's disease | 2-Hydroxydocosahexaenoic Acid | Prevented molecular and cellular alterations; improved cognitive scores. | Recovery of neuroregenerative activity and neuronal density. | issfal.orgtesisenred.net |

| Rodent models of cerebral ischemia | Oleic Acid | Neuroprotective effects. | Modulation of inflammatory responses and activation of PPAR-γ. | nih.gov |

Impact on Neuronal Cell Survival and Function in vitro

There is no available scientific literature detailing the impact of this compound on the survival or function of neuronal cells in in vitro experimental models.

Modulation of Neuroinflammation in animal studies

There is no available scientific literature from animal studies that specifically investigates the role of this compound in the modulation of neuroinflammation.

Role in Tissue Repair and Regeneration Mechanisms in experimental systems

There is no available scientific literature from experimental systems that defines a role for this compound in tissue repair and regeneration mechanisms.

Analytical Methodologies for 17 Hydroxyoleic Acid Research

Extraction and Purification Techniques from Biological Samples

The initial and critical step in the analysis of 17-hydroxyoleic acid from biological sources like plasma, tissues, or cells is its extraction and purification. The goal is to isolate the lipid fraction containing this compound from other cellular components.

Common methods for lipid extraction from biological matrices include variations of the Folch and Bligh & Dyer methods, which use a chloroform/methanol solvent system. researchgate.net More recent approaches utilize a one-phase extraction with a mixture of methanol, chloroform, and methyl-tert-butyl ether (MTBE), which has shown high recovery for a broad range of lipid classes. researchgate.net

For samples with high water content, a biphasic system is often advantageous. researchgate.net A typical protocol for extracting free fatty acids involves:

Homogenization of the sample in a solvent mixture.

Addition of an acidified solution to protonate the fatty acids, facilitating their transfer to the organic phase.

Phase separation by centrifugation.

Collection of the organic layer containing the lipids.

Evaporation of the solvent under a stream of nitrogen. springernature.com

Solid-phase extraction (SPE) is frequently employed as a subsequent purification step to enrich the sample with hydroxy fatty acids and remove interfering substances.

Chromatographic Separation and Detection Methods

Following extraction and purification, chromatographic techniques are used to separate this compound from other fatty acids and lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unipi.itjeol.com For fatty acids like this compound, a derivatization step is necessary to increase their volatility. jeol.comnih.gov This typically involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. unipi.itasm.org

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. unipi.it The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. unipi.it As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

Qualitative Analysis : The mass spectrum provides a molecular fingerprint of the compound. For the TMS derivative of this compound, characteristic fragment ions are observed. For instance, a prominent ion at m/z 117, corresponding to [(CH₃)₃SiO⁺CHCH₃], is indicative of a hydroxyl group at the ω-1 position (carbon 17). nih.govresearchgate.net The fragmentation pattern helps in the structural elucidation and confirmation of the analyte's identity. libretexts.org

Quantitative Analysis : By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions of the target analyte, which significantly enhances sensitivity and selectivity. mdpi.com Calibration curves are generated using standards of known concentrations to quantify the amount of this compound in the sample. unipi.itresearchgate.net The use of an internal standard, an isotopically labeled version of the analyte, is crucial for accurate quantification as it corrects for variations during sample preparation and analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing non-volatile and thermally labile compounds like hydroxy fatty acids, offering high sensitivity and specificity without the need for derivatization. springernature.comnih.govresearchgate.net

The system consists of a liquid chromatograph that separates the components of a mixture, which are then introduced into a tandem mass spectrometer for detection. Reversed-phase chromatography, often with a C18 column, is commonly used for separating fatty acids. researchgate.netplos.org

The mass spectrometer is typically a triple quadrupole instrument that operates in selected reaction monitoring (SRM) mode. plos.org In SRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion, which is then detected. plos.org This process provides two levels of mass selectivity, greatly reducing background noise and enhancing sensitivity. plos.org

LC-MS/MS methods have achieved detection limits in the picogram (pg) to femtomole range, making them ideal for analyzing low-abundance lipids in biological samples. plos.orgresearchgate.net Chemical derivatization can sometimes be employed to further enhance detection sensitivity by improving ionization efficiency. researchgate.netmdpi.comnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Required to increase volatility. jeol.comnih.gov | Generally not required, but can be used to enhance sensitivity. nih.govresearchgate.netmdpi.com |

| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, with detection limits in the pg to fmol range. plos.orgresearchgate.net |

| Specificity | Good, based on retention time and mass spectrum. | Very high, especially in SRM mode. plos.org |

| Compound Amenability | Suitable for volatile and thermally stable compounds. | Suitable for non-volatile and thermally labile compounds. nih.gov |

| Qualitative Info | Provides characteristic fragmentation patterns for structural elucidation. libretexts.orgnih.gov | Provides precursor and product ion information. plos.org |

| Quantitative Info | Accurate with the use of internal standards and SIM mode. unipi.itnih.gov | Highly accurate and precise, especially with stable isotope dilution methods. mdpi.com |

Spectroscopic Characterization for Structural Elucidation of Metabolites

While mass spectrometry is excellent for identifying and quantifying known compounds, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of novel metabolites. nih.gov

¹H NMR (Proton NMR) : Provides information about the number and types of hydrogen atoms in a molecule and their connectivity. mdpi.com

¹³C NMR (Carbon NMR) : Provides information about the carbon skeleton of the molecule. mdpi.com

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. youtube.com

Although less sensitive than mass spectrometry, NMR is unparalleled in its ability to determine the precise stereochemistry and regiochemistry of metabolites without the need for authentic standards. Oxygen-17 NMR has also been explored, but its low natural abundance and other unfavorable nuclear properties limit its routine use. nih.govrsc.org

Isotope-Labeled this compound for Tracing and Metabolic Flux Studies

Stable isotope labeling is a key technique for studying the dynamics of metabolic pathways in vivo. nih.govnih.gov In this approach, a precursor molecule is synthesized with one or more heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). mdpi.com For example, oleic acid-d17 can be used as a tracer. medchemexpress.com

When the labeled precursor is introduced into a biological system, it is metabolized, and the heavy isotopes are incorporated into downstream products like this compound. mdpi.com By tracking the appearance and distribution of the isotope label in various metabolites over time using mass spectrometry, researchers can:

Trace the metabolic fate of the precursor. researchgate.net

Quantify the rates of metabolic reactions (metabolic flux). nih.govnih.govresearchgate.net

Identify previously unknown metabolic pathways. nih.gov

This technique, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. researchgate.net

Lipidomics Approaches for Global Lipid Profiling

Lipidomics is the large-scale study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. mdpi.com Instead of focusing on a single lipid like this compound, lipidomics aims to identify and quantify hundreds to thousands of lipid species simultaneously. researchgate.net

This global approach is typically performed using high-resolution mass spectrometry coupled with liquid chromatography. researchgate.netmdpi.com The comprehensive dataset generated can reveal widespread changes in lipid metabolism in response to various stimuli or disease states. mdpi.com

By analyzing the entire lipidome, researchers can:

Place the regulation of this compound within the broader context of lipid metabolism.

Identify correlations between changes in this compound levels and other lipid classes. mdpi.com

Discover novel lipid biomarkers associated with specific physiological or pathological conditions. sciex.com

The data from lipidomics studies can be complex, often requiring sophisticated bioinformatics tools for analysis and interpretation. researchgate.net

Synthetic Strategies and Structural Modifications of 17 Hydroxyoleic Acid for Research

Chemical Synthesis of 17-Hydroxyoleic Acid and its Analogs

The chemical synthesis of this compound and its analogs is often accomplished through multi-step processes starting from readily available materials. One common strategy involves the use of sophorolipids, which are microbial-derived glycolipids, as a source of this compound. researchgate.netresearchgate.net Acidic hydrolysis or alcoholysis of sophorolipids cleaves the sugar moiety, yielding methyl 17-hydroxyoleate, which can then be hydrolyzed to this compound. researchgate.netresearchgate.net

A general method for synthesizing hydroxyoleic acids, including the ω-1 (17-hydroxy) isomer, involves a sequence of reactions starting from a lactone. This approach includes partial lactone reduction to a hydroxyaldehyde, followed by a Grignard addition, selective oxidation of the primary hydroxyl group, and a Wittig reaction to establish the double bond at the correct position. researchgate.netunimi.it This method is advantageous as it does not require the use of protecting groups. researchgate.netunimi.it